molecular formula C15H21NO4 B558554 Boc-d-beta-homophenylalanine CAS No. 101555-61-7

Boc-d-beta-homophenylalanine

Cat. No. B558554
M. Wt: 279,33 g/mole
InChI Key: ACKWQHCPHJQANL-GFCCVEGCSA-N
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Description

Boc-d-beta-homophenylalanine is a chemical compound with the molecular formula C15H21NO4 . It is used for research and development purposes . The compound is also known by other names such as (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid .


Molecular Structure Analysis

The molecular weight of Boc-d-beta-homophenylalanine is 279.33 g/mol . The InChI code is 1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 .

Scientific Research Applications

Structural Studies in Peptides

Boc-d-beta-homophenylalanine has been notably used in the study of peptide structures. The insertion of two consecutive beta residues, including Boc-d-beta-homophenylalanine, into a polypeptide helix was found to be accomplished without significant structural distortion. This was evidenced in the study of an 11-amino acid (aa) peptide, showcasing the continuity of helical conformation and revealing that such insertions can lead to the expansion of helical hydrogen-bonded rings without disrupting the helical structure (Roy et al., 2004). Another study on synthetic peptides, including Boc-Leu-Phe-Val-Aib-betaPhe-Leu-Phe-Val-OMe, illustrated that expanded helical turns are present in hybrid sequences that contain alpha-, beta-, and gamma-residues, showcasing the diversity and adaptability of polypeptide helices in hybrid peptide sequences (Ananda et al., 2005).

Synthesis of Polypeptides

Boc-d-beta-homophenylalanine has been utilized in the synthesis of optically active poly(beta-peptides). The synthesis involves the generation of beta-amino acid N-carboxyanhydrides (beta-NCAs) through the cyclization of N(beta)-Boc or N(beta)-Cbz beta-amino acids using phosphorus tribromide. This process facilitates the polymerization of beta-NCAs to yield optically active poly(beta-peptides) adopting stable chiral conformations in solution. For instance, helical oligo(L-beta-homophenylalanine) was synthesized through the polymerization of L-beta-homophenylalanine-N-carboxyanhydride (Cheng et al., 2000).

Chemical Ligation

Chemical ligation, a process important for peptide synthesis, also sees the application of Boc-d-beta-homophenylalanine. The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, for instance, enables native chemical ligation at phenylalanine. This process includes the successful ligation with C-terminal thioesters and is followed by selective desulfurization of the benzylic C−S bond, showcasing the adaptability and functionality of Boc-d-beta-homophenylalanine in complex chemical synthesis processes (Crich & Banerjee, 2007).

Safety And Hazards

Boc-d-beta-homophenylalanine may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area, and contact with skin and eyes should be avoided . Protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWQHCPHJQANL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427389
Record name boc-d-beta-homophenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-d-beta-homophenylalanine

CAS RN

101555-61-7
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101555-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name boc-d-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
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